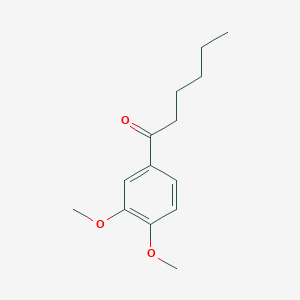

1-(3,4-Dimethoxyphenyl)hexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9-13(16-2)14(10-11)17-3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXMVMPOEXDLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512234 | |

| Record name | 1-(3,4-Dimethoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52375-87-8 | |

| Record name | 1-(3,4-Dimethoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(3,4-Dimethoxyphenyl)hexan-1-one

The most direct and conventional method for preparing this compound is the Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, veratrole (1,2-dimethoxybenzene) serves as the activated aromatic substrate, and hexanoyl chloride is the acylating agent. libretexts.org

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The process begins with the activation of hexanoyl chloride by the Lewis acid, which generates a highly electrophilic hexanoyl cation (acylium ion). masterorganicchemistry.com The electron-rich veratrole ring, activated by its two methoxy (B1213986) groups, then attacks this acylium ion. The methoxy groups are ortho-, para-directing, and due to steric hindrance from the methoxy group at position 3, the acylation predominantly occurs at the para-position (position 4) relative to the first methoxy group, yielding the desired this compound. chemijournal.com A final deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Unlike the related Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, ensuring the linear hexanoyl chain is incorporated without isomerization. masterorganicchemistry.com The reaction conditions can be optimized by varying the solvent, temperature, and catalyst loading to maximize the yield of the target ketone. chemijournal.com

Table 1: Friedel-Crafts Acylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

|---|---|---|---|

| Veratrole (1,2-Dimethoxybenzene) | Hexanoyl Chloride | AlCl₃, FeCl₃, etc. | Direct, one-step synthesis. |

| No rearrangement of the alkyl chain. |

Modern synthetic chemistry has seen the rise of C-H activation and functionalization as a powerful tool for forming carbon-carbon bonds. While specific Ir(III)-catalyzed C-H alkylation for the synthesis of this compound is not extensively documented, the principles of this strategy are applicable. Iridium(III) polypyridyl complexes are well-known for their photophysical and photochemical properties, often employed as photoredox catalysts. researchgate.net

A hypothetical advanced catalytic approach could involve the direct coupling of veratrole with a hexyl-containing precursor via C-H activation. Such reactions offer an atom-economical alternative to classical methods. For instance, related nickel-catalyzed C-H alkylation reactions have been developed for heterocyclic compounds, demonstrating the feasibility of directly functionalizing C-H bonds. nih.gov Palladium-catalyzed β-C(sp³)–H arylation of aliphatic ketones using a transient directing group is another advanced strategy, showcasing how inert C-H bonds can be rendered reactive. nih.gov These methods, while not yet standard for this specific ketone, represent the forefront of synthetic efficiency and could be adapted for its production.

Precursor-Based Synthesis and Analogous Compound Formation

Synthesizing this compound can also be accomplished by building upon simpler, commercially available precursors that already contain the dimethoxyphenyl moiety.

3',4'-Dimethoxyacetophenone is a readily available starting material that contains the required aromatic core and a carbonyl group. chemicalbook.comnist.gov The challenge lies in elongating the two-carbon acetyl chain to a six-carbon hexanoyl chain. A multi-step sequence can achieve this transformation.

One common strategy involves an aldol (B89426) condensation reaction. 3,4-Dimethoxyacetophenone can be reacted with butanal in the presence of a base (e.g., sodium hydroxide) to form an α,β-unsaturated ketone (a chalcone-like intermediate). Subsequent reduction of both the carbon-carbon double bond and the ketone, followed by selective oxidation of the resulting secondary alcohol, would yield the target ketone. Alternatively, the double bond can be selectively hydrogenated first, and the resulting saturated ketone would be the desired product. Research has shown that condensation reactions involving 3,4-dimethoxyacetophenone are effective for creating larger molecules. researchgate.net

Another versatile precursor is 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.gov The synthesis from this aldehyde requires the construction of the entire six-carbon chain.

A Grignard reaction provides a classic method for this transformation. Reacting 3,4-dimethoxybenzaldehyde with a Grignard reagent prepared from a 1-halopentane (e.g., 1-bromopentane) would produce a secondary alcohol, 1-(3,4-dimethoxyphenyl)hexan-1-ol. Subsequent oxidation of this alcohol using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would furnish the final product, this compound.

Condensation reactions are also central to building complexity from 3,4-dimethoxybenzaldehyde. chegg.comtandfonline.com For instance, a Wittig reaction with an appropriate phosphonium (B103445) ylide could install a portion of the carbon chain, which would then be further elaborated and oxidized. The Darzens condensation of 3,4-dimethoxybenzaldehyde with methyl chloroacetate (B1199739) is another documented reaction that can be used to build more complex carbon skeletons. google.com

Building the aliphatic chain attached to the 3,4-dimethoxyphenyl ring is a key aspect of synthesizing the target molecule and its analogs. Beyond the specific precursor-based methods mentioned, several general strategies for aliphatic chain elongation are applicable.

Stepwise Elongation: Starting from a precursor like 3,4-dimethoxyphenylacetic acid, the chain can be extended two carbons at a time using the Arndt-Eistert homologation.

Coupling Reactions: A precursor like 4-iodoveratrole could be coupled with a hexyl-containing organometallic reagent (e.g., a Grignard or organocuprate reagent) in the presence of a palladium or copper catalyst. While this would yield a hexylbenzene (B86705) derivative, subsequent functionalization at the benzylic position would be required.

Reduction of Diketones: A Friedel-Crafts reaction between veratrole and adipoyl chloride could form a diketone. nih.gov A selective reduction of one of the ketone functionalities, for instance, via a Clemmensen or Wolff-Kishner reduction after protecting the other, could be a viable, albeit complex, route. The Clemmensen reduction is noted as a key step in the synthesis of related diarylheptanoids. nih.gov

Photoredox Organocatalysis: Modern methods like the direct β-alkylation of saturated aldehydes via the synergistic combination of photoredox and organocatalysis allow for the direct installation of alkyl groups at the β-position of a carbonyl, representing a novel approach to chain functionalization. princeton.edu

Table 2: Summary of Precursor-Based and Chain Elongation Strategies

| Precursor/Strategy | Key Intermediate(s) | Key Reactions |

|---|---|---|

| 3,4-Dimethoxyacetophenone | α,β-Unsaturated ketone | Aldol Condensation, Hydrogenation |

| 3,4-Dimethoxybenzaldehyde | 1-(3,4-dimethoxyphenyl)hexan-1-ol | Grignard Reaction, Oxidation, Wittig Reaction |

| Chain Elongation | Various | Arndt-Eistert Homologation, Cross-Coupling, Clemmensen Reduction |

Chemical Modifications and Derivatization Strategies of the Ketone Functionality

The ketone functional group in this compound is a prime site for a multitude of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations are fundamental in expanding the chemical space and exploring the structure-activity relationships of analogues.

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. These reactions are classic examples of condensation chemistry, involving the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration.

The general reaction to form hydrazones involves treating the ketone with hydrazine hydrate (B1144303) or a substituted hydrazine, often in a protic solvent like ethanol (B145695) or under acidic catalysis. nih.govnih.gov For instance, the synthesis of various benzoyl hydrazones is achieved by refluxing a hydrazide with an appropriate aldehyde in glacial acetic acid. nih.gov While specific literature detailing the synthesis of the oxime and hydrazone of this compound is not prevalent, the established reactivity of ketones ensures these derivatives can be prepared using standard, well-documented procedures. A related compound, (1E)-1-(4,5-dimethoxy-2-nitrophenyl)ethanone hydrazone, has been synthesized, demonstrating the viability of this transformation on a similar molecular framework. chemsynthesis.com

Table 1: General Conditions for Hydrazone Formation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Ketone/Aldehyde | Hydrazine Hydrate | Ethanol | Reflux | Hydrazone |

Reduction to Corresponding Alcohols and Amines

The ketone functionality can be selectively reduced to a secondary alcohol or converted into an amine, yielding important synthetic intermediates.

Reduction to Alcohols: The reduction of the carbonyl group to a hydroxyl group creates 1-(3,4-dimethoxyphenyl)hexan-1-ol. This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is a common and effective method for reducing ketones to secondary alcohols. google.comijcea.org Another powerful method is catalytic hydrogenation. For the structurally similar 3',4'-dimethoxyacetophenone, reduction to the corresponding ethanol derivative has been successfully achieved using Raney-nickel catalyst under hydrogen pressure in an aqueous medium. google.comgoogle.com However, care must be taken with some catalysts, like palladium-on-charcoal, which can sometimes lead to undesired side reactions such as hydrogenolysis, particularly in the presence of activating dimethoxy groups. google.comgoogle.com

Reduction to Amines: The conversion of the ketone to an amine is typically achieved through reductive amination. wikipedia.org This process involves a one-pot reaction where the ketone first reacts with an amine (such as ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) to form an intermediate imine or enamine. youtube.com This intermediate is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com Common reducing agents for this transformation are chosen for their ability to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com These include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method provides a direct and controlled route to synthesize primary, secondary, and tertiary amines from this compound. youtube.com

Table 2: Reagents for Reduction of the Ketone Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 1-(3,4-Dimethoxyphenyl)hexan-1-ol |

| Ketone to Alcohol | H₂ / Raney-Nickel | 1-(3,4-Dimethoxyphenyl)hexan-1-ol |

Introduction of Chiral Centers via Stereoselective Derivatization

The reduction of the prochiral ketone in this compound to its corresponding alcohol introduces a new chiral center at the carbinol carbon. Achieving this transformation with high stereoselectivity is of significant interest. Biocatalysis offers an effective method for this purpose. For example, the asymmetric bioreduction of the related compound 1-(3,4-dimethylphenyl)ethanone using various plant roots as biocatalysts has been shown to produce the corresponding chiral (S)-alcohol with high yield and excellent enantiomeric excess (>99%). researchgate.net This highlights a promising strategy for producing enantiomerically pure (R)- or (S)-1-(3,4-dimethoxyphenyl)hexan-1-ol. Such stereoselective reductions can be performed using whole-plant tissues, such as those from sugar beets, or isolated cell cultures, representing an environmentally friendly approach to chiral synthesis. researchgate.net

Exploration of Knoevenagel Condensation Reactions for Analogues

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that can be applied to this compound to generate a variety of α,β-unsaturated analogues. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to the ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com

Typical active methylene compounds include malononitrile, ethyl cyanoacetate, and derivatives of malonic acid like Meldrum's acid. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine like piperidine, or by a Lewis acid system like titanium tetrachloride (TiCl₄) with an amine. wikipedia.orgnih.govresearchgate.net The product of the Knoevenagel condensation of this compound would be a 1-(3,4-dimethoxyphenyl)-1-ylidene-hexane derivative, a conjugated system that serves as a versatile intermediate for further reactions, such as Michael additions. A related reaction, the Claisen-Schmidt condensation, has been used to prepare chalcones from the similar 3',4-(dimethoxy)phenyl methyl ketone. mdpi.com

Table 3: Knoevenagel Condensation Parameters

| Ketone Substrate | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | α,β-Unsaturated Dinitrile |

| This compound | Diethyl Malonate | TiCl₄ / Pyridine | α,β-Unsaturated Diester |

Green Chemistry Principles and Sustainable Synthesis Routes

Applying green chemistry principles to the synthesis and derivatization of this compound is crucial for developing environmentally benign processes. Key strategies include the use of renewable feedstocks, biocatalysis, and waste-minimizing reaction conditions.

A potential sustainable route begins with eugenol, a major component of clove oil. ijcea.org Eugenol can be converted through a series of reactions including methylation, isomerization, and oxidation to yield 3,4-dimethoxybenzaldehyde. ijcea.org This aldehyde can then be used as a precursor to synthesize the target ketone.

Biocatalysis represents a cornerstone of green synthesis for derivatives. As mentioned, the use of plant cells or enzymes for the stereoselective reduction of the ketone to a chiral alcohol is a prime example, operating under mild conditions and reducing the need for chiral resolving agents. researchgate.net

Furthermore, reaction conditions can be optimized to improve sustainability. Mechanochemical synthesis, where reactions are induced by mechanical force, often solvent-free, can significantly reduce waste. The synthesis of a chalcone (B49325) from 3,4-(dimethoxy)phenyl methyl ketone has been reported using a mechanochemical process, which, combined with purification by simple recrystallization, results in a low E-factor (Environmental factor), indicating a greener process. mdpi.com The use of plant extracts as reducing agents in nanoparticle synthesis is another green approach that could inspire novel, eco-friendly reduction methods for organic molecules. nih.gov

Advanced Structural and Spectroscopic Elucidation of 1 3,4 Dimethoxyphenyl Hexan 1 One

The comprehensive characterization of 1-(3,4-dimethoxyphenyl)hexan-1-one, a compound of interest in various chemical studies, relies on a suite of advanced analytical techniques. These methods provide a detailed understanding of its molecular structure, functional groups, and electronic properties.

Computational Chemistry and Modeling Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a versatile method that would be foundational in studying 1-(3,4-Dimethoxyphenyl)hexan-1-one.

Geometry Optimization and Conformational Analysis

The first step in a computational study would be to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. Due to the flexible hexanoyl chain and the rotatable methoxy (B1213986) groups on the phenyl ring, the molecule can exist in multiple conformations. A conformational analysis would be performed to identify the various low-energy conformers and determine the global minimum energy structure, which is the most stable arrangement of the atoms. Studies on other flexible molecules often employ DFT methods to map the potential energy surface and identify all stable conformers. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Once the optimized geometry is obtained, DFT calculations can predict various spectroscopic properties. For instance, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. amercrystalassn.org

Similarly, DFT can compute the vibrational frequencies corresponding to the infrared (IR) spectrum. matrix-fine-chemicals.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the ketone, C-H stretches of the alkyl chain and aromatic ring, and C-O stretches of the methoxy groups. Comparing the calculated spectrum with an experimental one helps in the assignment of spectral bands. nih.govmatrix-fine-chemicals.com

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of this compound would be explored by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For a molecule with a dimethoxyphenyl group, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be centered on the carbonyl group and adjacent atoms. nih.govnih.gov

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Insights

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. clinicsearchonline.org It is a valuable tool for predicting how the molecule will interact with other chemical species. The map uses a color scale to show different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nist.gov For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the methoxy oxygens, identifying them as sites for hydrogen bonding or coordination. nist.govnih.gov

Quantum Chemical Topology Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgpitt.edu An analysis of this compound using QTAIM would involve locating critical points in the electron density. The presence of a bond critical point (BCP) between two nuclei confirms a chemical bond. orientjchem.org Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the chemical bonds (e.g., covalent vs. closed-shell interactions like ionic or van der Waals bonds). orientjchem.org This method allows for a detailed and quantitative description of the bonding within the molecule.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Identification of Putative Biological Targets and Binding Sites

While specific molecular docking studies for this compound are not extensively documented in publicly available research, the broader class of chalcones, to which it is structurally related, has been the subject of numerous computational investigations. These studies help in identifying putative biological targets for which this compound might show affinity.

Chalcones and their derivatives are known to interact with a variety of biological targets, including enzymes and receptors implicated in inflammation and cancer. researchgate.netnih.gov One of the most studied targets for chalcones is the Cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway. researchgate.netresearchgate.netjaper.in Molecular docking studies on various chalcones have identified the active site of COX-2 as a plausible binding site. researchgate.netnih.gov The binding site of COX-2 is a hydrophobic channel, and the interaction with ligands is often stabilized by hydrogen bonds with key amino acid residues such as TYR385, ARG120, and SER530. japer.in

Another significant class of targets for chalcones includes various kinases , which are crucial regulators of cell signaling pathways. nih.gov For instance, a study on a pyrazolopyridine derivative bearing a 3,4-dimethoxyphenyl moiety showed potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and PIM1 kinase, both of which are important targets in cancer therapy. nih.gov The binding site for these kinases typically involves an ATP-binding pocket, where the ligand can form hydrogen bonds and hydrophobic interactions.

Furthermore, chalcones bearing a 3,4,5-trimethoxyphenyl group have been identified as potential inhibitors of oncogenic K-Ras signaling, suggesting that proteins within this pathway could also be putative targets. nih.gov The identification of these targets for structurally similar compounds provides a strong rationale for investigating the interaction of this compound with these proteins.

Prediction of Binding Affinities and Interaction Modes

The prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key outcome of molecular docking studies. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.

For chalcone (B49325) derivatives, docking studies have revealed a range of binding affinities depending on the specific substitutions and the target protein. For example, in a study of various substituted chalcones targeting COX-2, the docking scores (a measure of binding affinity) varied, indicating that the nature of the substituents on the aromatic rings significantly influences the binding. researchgate.net A study on chalcone derivatives as anti-inflammatory agents reported docking scores as low as -17.4 kcal/mol for the most potent compounds against COX-2. nih.gov

The interaction modes predicted by docking simulations typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions between the aromatic rings of the chalcone and the amino acid residues in the binding site. For instance, the methoxy groups on the 3,4-dimethoxyphenyl ring of a ligand can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site.

To illustrate the range of predicted binding affinities for related compounds, the following table summarizes docking results for various chalcone derivatives against different biological targets.

| Chalcone Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Chalcone with 3,4-(OCH3)2 substitution | COX-2 | -9.2 | ARG120, TYR355, SER530 |

| Aryl-piperazine containing chalcone | COX-2 | -17.4 | Not specified |

| 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDK2 | -9.5 | LEU83, LYS33, GLN131 |

| 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | PIM1 | -8.7 | LEU44, LYS67, GLU121 |

Energy-Framework Analysis for Crystal Packing Interactions

Energy-framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. rsc.orgcrystalexplorer.netresearchgate.net This method calculates the interaction energies between pairs of molecules in a crystal and represents them graphically as a framework of cylinders connecting the centers of mass of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear picture of the dominant forces in the crystal packing.

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com This allows for a detailed understanding of the nature of the forces holding the crystal together.

While a specific energy-framework analysis for this compound is not available, studies on closely related chalcone structures provide valuable insights into the expected crystal packing interactions. For example, the analysis of a chalcone derivative reveals that the crystal packing is stabilized by a network of intermolecular interactions, with dispersion forces often playing a dominant role. mdpi.com

The analysis typically reveals the topology of the interaction energies, showing, for instance, that the molecules might form strongly interacting stacks or sheets. The anisotropy of the energy framework can be related to the mechanical properties of the crystal, such as its tendency to bend or break under pressure. rsc.orgresearchgate.net

| Energy Component | Description | Significance in Crystal Packing |

|---|---|---|

| Electrostatic Energy | Arises from the interaction between the static charge distributions of the molecules. | Important for molecules with significant dipole moments or hydrogen bonding capabilities. |

| Polarization Energy | Results from the induction of a dipole moment in one molecule by the electric field of another. | Generally a smaller but non-negligible attractive contribution. |

| Dispersion Energy | Originates from the instantaneous fluctuations in electron density, leading to temporary dipoles. Also known as London dispersion forces. | A crucial attractive force in the packing of all molecules, particularly for nonpolar systems. Often dominates in chalcone crystals. mdpi.com |

| Exchange-Repulsion Energy | A short-range repulsive force that arises from the Pauli exclusion principle when electron clouds of molecules overlap. | Prevents the collapse of the crystal and determines the intermolecular distances. |

Investigation of Biological Interactions and Structure Activity Relationships in Vitro/theoretical

Evaluation of In Vitro Biological Activities of 1-(3,4-Dimethoxyphenyl)hexan-1-one and Analogues

The antioxidant potential of compounds structurally related to this compound has been evaluated through various standard assays. A study involving phenol (B47542) derivatives synthesized from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione demonstrated notable antioxidant capabilities. nih.gov The antioxidant activities of these novel molecules were benchmarked against standard compounds using methods such as 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assays. nih.gov Furthermore, their reducing power was assessed through Fe³⁺, Cu²⁺, and Fe³⁺-TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) reduction methods, with some of the synthesized molecules exhibiting a powerful antioxidant profile. nih.gov

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have also shown significant antioxidant properties. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide were found to have DPPH radical scavenging activity approximately 1.4 times higher than the well-known antioxidant, ascorbic acid. nih.gov Another analogue, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also displayed DPPH scavenging activity superior to that of ascorbic acid. nih.gov

| Compound | Assay | Activity Relative to Ascorbic Acid | Source |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Radical Scavenging | ~1.4x higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | DPPH Radical Scavenging | ~1.35x higher | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH Radical Scavenging | 1.13x higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(thiophen-2-yl)ethylidene)propanehydrazide | DPPH Radical Scavenging | 1.26x higher | nih.gov |

Analogues of this compound have demonstrated significant anti-inflammatory properties in various in vitro models. (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), a related compound isolated from Zingiber cassumunar Roxb., exhibited potent, dose-dependent inhibition of inflammation. nih.gov

A series of 1,3-disubstituted prop-2-en-1-one derivatives were developed as inhibitors of neutrophil-mediated inflammation. nih.gov Among these, compound 26a , identified as 1-(3,4-dimethoxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, was the most potent in a cluster of compounds that suppress the formation of superoxide (B77818) anions without affecting elastase levels, showing an IC₅₀ of 1.56 μM. nih.gov These compounds were found to attenuate various mitogen-activated protein kinases (MAPKs) with minimal impact on the Akt signaling pathway. nih.gov

In a different study, the curcumin (B1669340) analogue 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one was evaluated for its anti-inflammatory effect using an inhibition of albumin denaturation technique. researchgate.netasianpubs.org The compound exhibited a concentration-dependent inhibition of protein denaturation, suggesting stabilization of protein structures. researchgate.net Its effect was found to be more pronounced than that of the standard drug, diclofenac (B195802) sodium, at the tested concentrations. researchgate.net

| Compound | Assay | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one | Inhibition of Albumin Denaturation | 100 µg/mL | 34.96 ± 0.263 | researchgate.net |

| 200 µg/mL | 62.27 ± 0.522 | |||

| 400 µg/mL | 68.68 ± 0.185 | |||

| 600 µg/mL | 87.99 ± 0.682 | |||

| Diclofenac Sodium (Standard) | Inhibition of Albumin Denaturation | 100 µg/mL | 25.30 ± 0.173 | researchgate.net |

| 200 µg/mL | 53.62 ± 1.160 | |||

| 400 µg/mL | 69.70 ± 0.057 | |||

| 600 µg/mL | 85.43 ± 0.124 |

The structural framework of this compound is related to compounds with known bactericidal properties. Acylcatechols, such as the demethylated analogue 1-(3,4-Dihydroxyphenyl)hexan-1-one, are recognized as key intermediates in the synthesis of alkylcatechols, which exhibit significant bactericidal activity. nih.gov

Further research on related structures provides insight into potential antibacterial effects. A series of 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones were synthesized and evaluated for their antimicrobial activities. researchgate.net Several of these compounds showed significant antibacterial activity against Gram-positive organisms, particularly Staphylococcus aureus ATCC 25923, while being inactive against Gram-negative organisms. researchgate.net For example, one of the most active compounds in a related series, 3-(4-bromophenyl)-4-(2-(4-nitrophenyl)hydrazinyl)furan-2(5H)-one, showed a Minimum Inhibitory Concentration (MIC₅₀) of 0.42 μg/mL against S. aureus. researchgate.net

| Compound Class | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| Alkylcatechols (derived from Acylcatechols) | Not specified | Significant bactericidal activity | nih.gov |

| 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones | Gram-positive organisms (e.g., S. aureus) | Significant activity | researchgate.net |

| 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones | Gram-negative organisms | Inactive | researchgate.net |

The antifungal properties of compounds analogous to this compound have been investigated. A notable example is 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN), which features a trimethoxyphenyl group instead of a dimethoxyphenyl group and a shorter, unsaturated chain. nih.gov TMPN was found to be fungicidal against a wide array of 132 reference strains and clinical isolates, including those resistant to common antifungal agents like fluconazole, ketoconazole, amphotericin B, or flucytosine. nih.gov The ratio of Minimum Fungicidal Concentration (MFC) to Minimum Inhibitory Concentration (MIC) was ≤ 2 for 96% of Cryptococcus neoformans isolates and 71% of Candida albicans isolates, indicating potent fungicidal action. nih.gov

| Compound | Organism | Activity | Finding | Source |

|---|---|---|---|---|

| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Cryptococcus neoformans (clinical isolates) | Fungicidal | MFC/MIC ratio ≤ 2 for 96% of isolates | nih.gov |

| Candida albicans (clinical isolates) | Fungicidal | MFC/MIC ratio ≤ 2 for 71% of isolates |

The antiproliferative effects of compounds structurally similar to this compound have been explored. The analogue 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) was shown to be slightly cytotoxic for various murine and human cancer cell lines, with a 50% growth inhibition (GI₅₀) value in the range of 1-4 µg/mL. nih.gov

In a separate study, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Generally, the compounds were more cytotoxic against the U-87 cell line. nih.gov Specifically, compounds 36 , 19 , and 6 demonstrated the highest activity against the MDA-MB-231 cell line, reducing cancer cell viability to 43.7 ± 7.4%, 44.6 ± 8.0%, and 46.2 ± 5.0%, respectively. nih.gov

| Compound | Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Murine and Human Cancer Cell Lines | GI₅₀ | 1-4 µg/mL | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36 ) | MDA-MB-231 (Breast Cancer) | % Viability Reduction | Reduced to 43.7 ± 7.4% | nih.gov |

| 1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (19 ) | MDA-MB-231 (Breast Cancer) | % Viability Reduction | Reduced to 44.6 ± 8.0% | nih.gov |

| 3-((4-Methoxyphenyl)amino)propanehydrazide (6 ) | MDA-MB-231 (Breast Cancer) | % Viability Reduction | Reduced to 46.2 ± 5.0% | nih.gov |

The ability of this compound analogues to inhibit various enzymes has been a key area of investigation. Phenol compounds derived from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione were identified as effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. nih.gov The inhibition constants (Ki) were in the nanomolar range, indicating potent inhibition. nih.gov

The anti-inflammatory compound (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) was found to inhibit both the cyclooxygenase (CO) and lipoxygenase (LO) pathways. nih.gov Molecular docking studies of 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one suggested that its anti-inflammatory potential could be exerted through the inhibition of cyclooxygenase (COX). researchgate.netasianpubs.org Furthermore, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) was found to weakly inhibit mammalian tubulin polymerization with an IC₅₀ of 0.60 µg/mL. nih.gov Another analogue, 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide, was identified as a promising tyrosinase inhibitor with an IC₅₀ value of 88.52 µM. researchgate.net

| Compound Class/Name | Enzyme Target | Inhibition Constant (Ki) / IC₅₀ | Source |

|---|---|---|---|

| Phenols from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione | hCA I | 122.95 ± 18.41 to 351.31 ± 69.12 nM | nih.gov |

| hCA II | 62.35 ± 9.03 to 363.17 ± 180.1 nM | ||

| AChE | 134.57 ± 3.99 to 457.43 ± 220.10 nM | ||

| BChE | 27.06 ± 9.12 to 72.98 ± 9.53 nM | ||

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Cyclooxygenase (CO) & Lipoxygenase (LO) | Inhibits both pathways | nih.gov |

| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Tubulin Polymerization | IC₅₀ = 0.60 µg/mL | nih.gov |

| 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide | Tyrosinase | IC₅₀ = 88.52 µM | researchgate.net |

Antiplatelet Activity (e.g., Arachidonic Acid-induced Platelet Aggregation Inhibition)

The inhibition of platelet aggregation is a critical therapeutic target for preventing thrombosis. Arachidonic acid (AA) is a key signaling molecule that, when released from the platelet membrane, is converted by cyclooxygenase (COX) enzymes into thromboxane (B8750289) A2, a potent promoter of platelet aggregation. wikipedia.orgbiodatacorp.com Therefore, compounds that can inhibit this pathway are of significant interest.

While direct studies on this compound are not extensively documented in publicly available literature, research on analogous ketone structures provides insight into its potential antiplatelet effects. For instance, various dibenzylidene ketone derivatives have been shown to inhibit platelet aggregation induced by both arachidonic acid and adenosine (B11128) diphosphate (B83284) (ADP). nih.govresearchgate.net Studies on other ketone-containing compounds have also demonstrated significant inhibition of platelet aggregation, suggesting that the ketone moiety can be a key pharmacophoric feature for this activity. nih.gov The mechanism often involves interference with the arachidonic acid cascade. wikipedia.org For example, some compounds inhibit thromboxane synthesis, a critical step in AA-induced aggregation. nih.gov

| Compound Class | Inducer | Reported Activity | Reference |

|---|---|---|---|

| Dibenzylidene Ketone Derivatives | Arachidonic Acid (AA), ADP | Inhibited platelet aggregation with IC50 values ranging from 37.7 µM to 750.4 µM. | nih.govresearchgate.net |

| Ethyl Acetoacetate (B1235776) Phenylhydrazone Derivatives | Arachidonic Acid (AA), ADP | Derivatives with electron-releasing groups showed better inhibition against AA-induced aggregation. | nih.gov |

| Flavonoid Aglycones | Thrombin | Significantly inhibit thrombin-induced platelet activation. | mdpi.com |

Structure-Activity Relationship (SAR) Analysis of Dimethoxyphenyl Ketone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For dimethoxyphenyl ketone derivatives, key structural elements like the aliphatic chain and aromatic substituents are critical determinants of their pharmacological profile.

The length of the aliphatic chain attached to the ketone group can significantly modulate the biological activity of a molecule. This is often attributed to changes in lipophilicity, which affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The substituents on the phenyl ring are crucial for molecular recognition and binding affinity. The 3,4-dimethoxy substitution pattern on the phenyl ring of this compound is a key feature. Methoxy (B1213986) groups are electron-donating and can participate in hydrogen bonding, which can significantly influence the interaction with biological targets.

SAR studies on various compounds have highlighted the importance of aromatic substituents. For example, in a series of ethyl acetoacetate phenylhydrazone derivatives, it was found that electron-releasing substituents like methoxy and hydroxyl groups improved antiplatelet activity against arachidonic acid-induced aggregation, while electron-withdrawing groups diminished it. nih.gov Similarly, in studies of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, the nature of the substituent at the 4-position was found to correlate with receptor affinity, with increased lipophilicity leading to higher affinity. nih.gov The position and nature of these substituents can dictate the selectivity of the compound for different receptor subtypes or enzymes. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. mhmedical.comnih.gov Since biological systems, such as enzymes and receptors, are chiral themselves, they can differentiate between the enantiomers of a chiral drug. nih.govlibretexts.org This means that two enantiomers of the same compound can have vastly different pharmacological effects, with one being active while the other is inactive or even produces adverse effects. nih.govresearchgate.net

If a chiral center exists within the this compound scaffold, for instance through modification of the aliphatic chain, it would be expected that the different stereoisomers would exhibit distinct biological activities. nih.gov The specific spatial arrangement of the functional groups would determine the precise fit and interaction with the binding site of a target protein. nih.gov Molecular modeling studies on other compounds have shown that stereochemistry can significantly affect target binding and biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govfrontiersin.org By identifying key physicochemical properties and structural descriptors that correlate with activity, QSAR models can be used to predict the bioactivity of new, untested compounds. frontiersin.org

For a series of dimethoxyphenyl ketone derivatives, a QSAR model could be developed by correlating descriptors such as lipophilicity (LogP), electronic properties (e.g., Hammett constants of substituents), and steric parameters with their measured antiplatelet activity. nih.gov Such models are typically built using a training set of compounds with known activities and then validated using an external test set to ensure their predictive power. nih.gov Successful QSAR models can guide the rational design of more potent and selective analogs of this compound.

| QSAR Model Parameter | Description | Significance | Reference |

|---|---|---|---|

| r² (Determination Coefficient) | A measure of how well the regression line represents the data. Values closer to 1 indicate a better fit. | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | nih.gov |

| Q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation. | A high Q² value (typically > 0.5) suggests good internal predictive power. | nih.gov |

| R²_test (External validation r²) | A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. | A high R²_test value (typically > 0.6) indicates good external predictive power. | nih.gov |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. researchgate.netcreative-biolabs.com This model can then be used as a 3D query to screen large compound libraries to identify new potential ligands. nih.govyoutube.com

A pharmacophore model for antiplatelet agents based on the dimethoxyphenyl ketone scaffold could be generated from a set of known active compounds. creative-biolabs.com This ligand-based approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov The resulting pharmacophore would highlight the critical spatial relationships between features like the dimethoxyphenyl ring, the carbonyl oxygen, and the aliphatic chain. This model would serve as a blueprint for designing novel derivatives of this compound with potentially enhanced antiplatelet activity. researchgate.net The key features for antiplatelet activity have been suggested to include hydrogen bond acceptors, aromatic features, and hydrophobic regions. researchgate.net

Mechanistic Studies of Bioactivity

Cellular and Subcellular Mechanisms of Action (based on in vitro findings)

While specific in vitro studies on 1-(3,4-Dimethoxyphenyl)hexan-1-one are not extensively available, research on compounds sharing the 3,4-dimethoxyphenyl moiety offers a window into its potential cellular effects.

Direct evidence for the modulation of intracellular signaling pathways by this compound is not prominent in the reviewed literature. However, studies on analogous compounds suggest that the 3,4-dimethoxyphenyl group is a key pharmacophore that may interact with critical signaling cascades.

For instance, a pyranochalcone derivative, (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one , has been shown to exert anti-inflammatory effects by blocking the Extracellular signal-regulated kinase (ERK)/c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in a murine monocytic cell line. nih.gov This compound significantly suppressed the lipopolysaccharide (LPS)-induced activation of NF-κB, including the phosphorylation and degradation of its inhibitor, IκBα, and the nuclear translocation of the p65 and p50 subunits. nih.gov Furthermore, it inhibited the phosphorylation of JNK and ERK, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov

Similarly, another chalcone (B49325) derivative, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one (TMONC) , was found to suppress the ERK/MAPK pathway in hepatocellular carcinoma cells. researchgate.net These findings suggest that compounds containing the dimethoxyphenyl moiety may have the potential to modulate crucial inflammatory and cell survival pathways.

Specific enzyme or receptor targets for this compound have not been definitively identified. However, based on the signaling pathways modulated by related compounds, potential interactions can be inferred.

The inhibition of the NF-κB pathway by (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one suggests potential interactions with upstream enzymes such as IκB kinase (IKK) or other components of the NF-κB activation complex. nih.gov The study on this compound also pointed to the suppression of Toll-like receptor 4 (TLR4) expression, a key receptor in the LPS-induced inflammatory response. nih.gov

In the context of the ERK/MAPK pathway, the study on TMONC identified ERK1 as a potential direct target through reverse docking analysis, suggesting a direct binding interaction that leads to the inhibition of the pathway. researchgate.net While not directly applicable to this compound, these findings highlight that the broader class of chalcones and related phenyl ketones can exhibit specific interactions with key signaling proteins.

A noteworthy study on a structurally similar compound, 1-(3,4-dimethoxyphenyl)-3,5-dodecenedione (I6) , a gingerdione (B193553) derivative, has demonstrated its ability to induce specific cellular responses, namely cell cycle arrest and apoptosis, in human promyelocytic leukemia HL-60 cells. nih.gov

Treatment with I6 led to a significant G1 phase arrest in the cell cycle and the induction of apoptosis, which was confirmed by the observation of DNA fragmentation, a hallmark of programmed cell death. nih.gov The pro-apoptotic effect of I6 was associated with the upregulation of caspase-3, a key executioner caspase, and the downregulation of Bcl-2, an anti-apoptotic protein. nih.gov

These findings are corroborated by research on other compounds containing the dimethoxyphenyl moiety. For example, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has also been shown to induce apoptosis in human leukemia cells through the production of reactive oxygen species and the activation of caspases. researchgate.net The release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway, is often implicated in such processes. researchgate.net

Table 1: Effects of a Structurally Related Compound on Cellular Responses in HL-60 Cells

| Compound | Cellular Response | Molecular Changes | Reference |

| 1-(3,4-dimethoxyphenyl)-3,5-dodecenedione (I6) | G1 cell cycle arrest | - | nih.gov |

| Apoptosis | DNA fragmentation | nih.gov | |

| Upregulation of caspase-3 | nih.gov | ||

| Downregulation of Bcl-2 | nih.gov |

Investigation of Genotoxic and Anti-mutagenic Modulatory Effects (e.g., Ames Test, Micronucleus Assay)

There is currently no available data from standardized genotoxicity assays, such as the Ames test or the micronucleus assay, for this compound.

The Ames test is a widely used method that employs bacteria to assess the mutagenic potential of chemical compounds. nih.gov A positive result indicates that the chemical can cause mutations in the DNA of the test organism. nih.gov The micronucleus assay is another critical test for genotoxicity, which can be conducted in vitro or in vivo. nih.govnih.gov It detects the presence of micronuclei in the cytoplasm of interphase cells, which can result from chromosomal damage or errors in cell division. nih.govnih.gov

Without such studies, the genotoxic or anti-mutagenic profile of this compound remains uncharacterized.

Biotransformation Pathways and Metabolite Characterization (e.g., Microbial Transformation of Related Chalcones)

Direct studies on the biotransformation pathways and metabolite characterization of this compound are not described in the current literature. However, research on the microbial transformation of related compounds, particularly chalcones and flavanones, provides a model for its potential metabolic fate.

Microorganisms are known to be capable of a variety of biotransformation reactions, including hydroxylation, O-demethylation, reduction of carbonyl groups, and glycosylation. mdpi.comnih.gov For example, the microbial transformation of 7-methoxyflavanone by Aspergillus niger resulted in the reduction of the carbonyl group to form 7-methoxyflavan-4-ol. mdpi.com Transformation by Penicillium chermesinum led to the formation of a dihydrochalcone (B1670589) structure. mdpi.com

A study on 4,5-dimethoxyl-canthin-6-one using the fungus Cunninghamella blakesleeana as a microbial model for mammalian metabolism identified several metabolites resulting from O-demethylation, hydroxylation, N-oxidation, oxidative ring cleavage, and glycosylation. nih.gov This suggests that this compound could undergo similar phase I (e.g., O-demethylation of the methoxy (B1213986) groups, hydroxylation of the alkyl chain or aromatic ring) and phase II (e.g., glycosylation) metabolic reactions.

Table 2: Potential Biotransformation Reactions Based on Related Compounds

| Type of Reaction | Example Substrate | Resulting Transformation | Reference |

| Carbonyl Reduction | 7-methoxyflavanone | Formation of 7-methoxyflavan-4-ol | mdpi.com |

| O-Demethylation | 4,5-dimethoxyl-canthin-6-one | Formation of hydroxylated metabolites | nih.gov |

| Hydroxylation | 4,5-dimethoxyl-canthin-6-one | Introduction of a hydroxyl group | nih.gov |

| Glycosylation | 4,5-dimethoxyl-canthin-6-one | Formation of a glucopyranosyl conjugate | nih.gov |

Advanced Applications and Potential Research Directions

Role as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or pathways. While direct studies employing 1-(3,4-dimethoxyphenyl)hexan-1-one as a chemical probe are not extensively documented, the structural class to which it belongs—alkyl-substituted catechols and their derivatives—has known biological activities. For instance, related alkylcatechols have been investigated for their biological effects. nih.gov The core structure of this compound, featuring a lipophilic hexyl chain and a substituted aromatic ring, provides a foundation for designing probes to investigate biological processes where such features are important for molecular recognition and interaction. Future research could focus on modifying this scaffold to incorporate reporter tags or reactive groups, enabling its use to elucidate the function of specific cellular targets.

Design and Synthesis of Next-Generation Bioactive Agents Based on the this compound Scaffold

The 1-(3,4-dimethoxyphenyl) moiety is a key structural feature in many bioactive compounds, making its hexanone derivative a valuable starting point for the synthesis of new therapeutic agents. Research has shown that related chalcones and heterocyclic compounds incorporating the 1-(3,4-dimethoxyphenyl) group exhibit significant biological activities.

A notable example involves the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com This compound, created through a Michael addition of 1H-1,2,4-triazole to a chalcone (B49325) precursor, is of interest due to its relationship with known herbicide, fungicide, and bactericide products. mdpi.com This highlights the potential of using the this compound scaffold as a building block for creating more complex molecules with targeted biological effects. mdpi.com Similarly, the design of novel neuraminidase inhibitors has been achieved using 1,3,4-oxadiazole (B1194373) heterocycles, which can be synthesized from related starting materials. nih.gov The development of such compounds demonstrates a clear pathway for utilizing the core structure to generate libraries of potential new drugs for screening and development. nih.govresearchgate.net

Table 1: Examples of Bioactive Agents Synthesized from Related Scaffolds This table is interactive. Click on the headers to sort.

| Derivative Class | Synthesized Compound Example | Potential Bioactivity | Source |

|---|---|---|---|

| Triazole Derivative | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Herbicide, Fungicide, Bactericide | mdpi.com |

| Oxadiazole Derivative | Novel 1,3,4-oxadiazole neuraminidase inhibitors (e.g., compound 6d) | Antiviral (Anti-influenza) | nih.gov |

Exploration in Materials Science (e.g., Ligands in Organometallic Catalysis, Polymerization Initiators)

Currently, there is limited information in publicly available research regarding the specific application of this compound as a ligand in organometallic catalysis or as a polymerization initiator. The field of frontal polymerization, for instance, is a method for creating various polymers and composites, but specific initiators are chosen based on the desired reaction, and this compound is not commonly cited. ijnc.ir However, the ketone and ether functional groups present in the molecule could theoretically coordinate with metal centers, suggesting that future research could explore its potential as a ligand. The viability of such applications remains a subject for future investigation.

Potential in Agricultural Chemistry (e.g., Insecticide Synergists, Plant Protection Agents)

The agricultural sector may represent a promising area for the application of this compound derivatives. As mentioned previously, the synthesis of a triazole derivative from a related chalcone has produced a compound with potential use as a herbicide and fungicide. mdpi.com This demonstrates the value of the core scaffold in developing new plant protection agents.

Furthermore, the concept of synergistic pesticide compositions, where an adjuvant is added to a pesticide to increase its efficacy, is a key strategy in pest management. google.com Synergists can work by altering the permeability of an insect's cuticle to the pesticide. google.com While this specific compound has not been identified as a synergist, its chemical properties could be explored for such applications, potentially leading to more effective and efficient pesticide formulations.

Applications in Optical Sensing and Non-Linear Optics (NLO)

Derivatives of the 1-(3,4-dimethoxyphenyl)-1-one structure, particularly chalcones, have shown significant promise as materials for non-linear optics (NLO). researchgate.netresearchgate.net NLO materials are crucial for applications like optical frequency conversion and optical limiting in modern photonics. researchgate.netarxiv.orgmdpi.com

Researchers have synthesized and characterized several chalcones bearing the 1-(3,4-dimethoxyphenyl) group and studied their NLO properties. For example, (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DPTF) was crystallized and found to exhibit third-order NLO properties. researchgate.net Another related compound, 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (DMP3FP), was also synthesized and analyzed, showing potential for optical power limiting applications. researchgate.net These molecules exhibit strong two-photon absorption, a key characteristic for NLO applications. researchgate.net The research into these related compounds suggests that the this compound scaffold could be a valuable component in the design of new organic NLO materials.

Table 2: NLO Properties of Related 1-(3,4-Dimethoxyphenyl)-1-one Derivatives This table is interactive. Click on the headers to sort.

| Compound Name | Abbreviation | Crystal System | Key Finding | Source |

|---|---|---|---|---|

| (E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | DPTF | Triclinic | Exhibits third-order non-linear optical properties. | researchgate.net |

| 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | DMP3FP | Orthorhombic | Potential for optical power limiting applications; band gap energy of 3.19 eV. | researchgate.net |

Conclusion and Future Perspectives

Synthesis and Advanced Characterization Achievements for 1-(3,4-Dimethoxyphenyl)hexan-1-one

While dedicated research on the synthesis of this compound is not extensively documented, its preparation can be reliably achieved through established synthetic methodologies, primarily the Friedel-Crafts acylation.

The most direct and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with hexanoyl chloride. chemijournal.comorganic-chemistry.orgmasterorganicchemistry.comlongdom.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comlongdom.org The electron-donating nature of the two methoxy (B1213986) groups on the veratrole ring activates it towards electrophilic attack, predominantly directing the acylation to the para position relative to one of the methoxy groups. chemijournal.com

An alternative, though less direct, synthetic route involves the oxidation of the corresponding secondary alcohol , 1-(3,4-dimethoxyphenyl)hexan-1-ol. This precursor alcohol can be synthesized via the Grignard reaction between a 3,4-dimethoxyphenylmagnesium halide and hexanal. youtube.com Subsequent oxidation of the alcohol to the ketone can be accomplished using a variety of oxidizing agents.

A third potential synthetic strategy involves the reaction of an organometallic reagent derived from 3,4-dimethoxybromobenzene with hexanal , followed by oxidation. nih.gov This approach offers flexibility in the choice of the organometallic species, including organolithium or organocuprate reagents.

Advanced Characterization:

The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques. Although specific experimental data for this compound is scarce, the expected spectral characteristics can be predicted based on analogous structures like 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). nist.govnist.govnih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring (typically in the range of δ 6.8-7.5 ppm), two distinct singlets for the methoxy group protons (around δ 3.9 ppm), a triplet for the α-methylene protons adjacent to the carbonyl group (around δ 2.9 ppm), and multiplets for the remaining methylene (B1212753) protons and a terminal methyl group of the hexanoyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon (around δ 198-200 ppm), aromatic carbons (including two oxygen-substituted carbons around δ 149 and 153 ppm), methoxy carbons (around δ 56 ppm), and the aliphatic carbons of the hexanoyl chain. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aryl ketone (around 1670-1680 cm⁻¹), C-O stretching bands for the methoxy groups, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. nist.gov |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to its molecular weight (C₁₄H₂₀O₃, 236.31 g/mol ) and characteristic fragmentation patterns, including the loss of the pentyl group to give a prominent 3,4-dimethoxybenzoyl cation. nist.gov |

Key Insights from Biological and Computational Investigations

Currently, there are no specific biological or computational studies published for this compound. However, the broader class of aromatic ketones and compounds containing the 3,4-dimethoxyphenyl moiety have been the subject of significant research, offering valuable insights into the potential of this specific molecule.

Biological Potential:

Phenyl ketone derivatives have demonstrated a wide range of pharmacological activities. nih.govunacademy.com Recent studies have highlighted their potential as agents against non-alcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov Furthermore, various aromatic ketones are known to possess anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 3,4-dimethoxyphenyl group, found in numerous natural products and pharmacologically active compounds, further suggests that this compound could exhibit interesting biological effects.

Computational Approaches:

In silico methods, such as molecular docking, are powerful tools for predicting the biological activity of novel compounds. elsevierpure.comresearchgate.net These computational studies can simulate the binding of a molecule to the active site of a specific enzyme or receptor, providing insights into its potential as an inhibitor or modulator. elsevierpure.comacs.org For instance, in silico studies of phenyl ketone derivatives have been used to predict their inhibitory activity against various enzymes. nih.gov Such an approach could be applied to this compound to screen for potential biological targets and guide future experimental work.

Promising Future Research Trajectories and Interdisciplinary Collaborations

The lack of dedicated research on this compound presents a significant opportunity for future investigations. A clear research trajectory can be outlined to systematically explore its chemical and biological properties.

Future Research Directions:

Definitive Synthesis and Characterization: The first crucial step is the unambiguous synthesis of this compound, likely via the Friedel-Crafts acylation of veratrole, followed by its complete spectroscopic characterization to establish a definitive set of reference data. chemijournal.comorganic-chemistry.orglongdom.org

Broad-Spectrum Biological Screening: Once synthesized and purified, the compound should be subjected to a broad range of biological assays to screen for potential activities. Based on the known properties of related compounds, this could include screening for:

Antimicrobial activity against a panel of bacteria and fungi.

Anti-inflammatory effects in cell-based assays.

Cytotoxic activity against various cancer cell lines.

Enzyme inhibitory activity against relevant targets, such as cyclooxygenases or lipoxygenases.

Computational Docking and Mechanistic Studies: In parallel with experimental work, computational docking studies could be employed to identify potential biological targets and to rationalize any observed biological activities. elsevierpure.comresearchgate.netacs.org If promising activity is found, further mechanistic studies would be necessary to elucidate its mode of action.

Interdisciplinary Collaborations:

To fully realize the potential of this compound, collaborations between different scientific disciplines will be essential.

Organic and Medicinal Chemists: To design and synthesize analogs with improved activity and pharmacokinetic properties.

Biologists and Pharmacologists: To conduct in-depth biological evaluations, including in vivo studies in animal models.

Computational Chemists: To perform advanced molecular modeling and simulation studies to guide drug design and optimization.

Materials Scientists: To explore the potential of this ketone and its derivatives in the development of new materials, given the versatile reactivity of aromatic ketones. azom.comwaseda.jp

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Dimethoxyphenyl)hexan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using hexanoic acid and a substituted benzene derivative. For example, a related dihydroxy analog was prepared by reacting hexanoic acid with catechol in boron trifluoride diethyl etherate at 348 K for 4 hours, followed by crystallization . For the dimethoxy variant, methoxy-protected substrates (e.g., 3,4-dimethoxyphenyl derivatives) may replace catechol, requiring careful adjustment of acid catalysts (e.g., BF₃·Et₂O or AlCl₃) to avoid demethylation. Yields depend on stoichiometry, solvent polarity, and temperature control during acylation.

Q. How is X-ray crystallography utilized to determine the structural features of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. For structurally similar compounds (e.g., 1-(3,4-Dihydroxyphenyl)hexan-1-one), SC-XRD revealed an extended hexyl chain (C7–C12) and intramolecular hydrogen bonding (O–H⋯O) in the catechol moiety . For the dimethoxy analog, the absence of hydroxyl groups alters hydrogen-bonding networks, but the hexanone chain geometry and phenyl ring planarity remain comparable. Refinement software (e.g., SHELX) and high-resolution data (R-factor < 0.05) are essential for accuracy .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : H and C NMR identify methoxy (-OCH₃) protons (δ ~3.8–3.9 ppm) and ketone carbonyl signals (δ ~207–210 ppm).

- IR : Strong C=O stretching (~1700 cm⁻¹) and aryl-OCH₃ vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1284 for C₁₄H₁₈O₃) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up this compound production?

Discrepancies often arise from competing side reactions (e.g., over-acylation or demethylation). For instance, hydroacylation methods using silyl-protected intermediates achieved 76% yield for a related 3-hydroxypropanone derivative, suggesting that protective group strategies (e.g., TMS or SEM) improve selectivity . Reaction monitoring via TLC or in situ IR and optimizing catalyst loading (e.g., Rh-based catalysts) can mitigate scalability issues .

Q. What role does this compound play in polymer synthesis, and how are its properties tailored?

The compound serves as a monomer in polyacetylene synthesis. For example, rhodium-catalyzed polymerization of carbamate-functionalized derivatives produces helical polymers with molecular weights of 13,900–18,400 g/mol. Adding chiral auxiliaries (e.g., menthol) enhances helical stability and solubility in organic solvents . Adjusting the methoxy substituents’ positions can modulate polymer rigidity and optoelectronic properties.

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

In the dihydroxy analog, O–H⋯O hydrogen bonds form infinite layers, while the dimethoxy variant relies on weaker van der Waals interactions and C–H⋯O contacts. Computational modeling (e.g., DFT) predicts packing motifs, and Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. π-π stacking) .

Q. What strategies address nomenclature discrepancies when retrieving literature on this compound?

Use IUPAC names and CAS Registry Numbers (e.g., 1131-62-0 for the ethanone analog) to avoid confusion with synonyms like "3,4-Dimethoxypropiophenone" or "Veratryl acetone" . Database filters (e.g., PubMed MeSH terms) and structure-based searches (via InChIKey or SMILES) ensure comprehensive retrieval despite naming variations .

Methodological Considerations

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of methoxy groups.

- Crystallization : Use mixed solvents (e.g., EtOAc/petroleum ether) for high-purity single crystals .

- Polymer Characterization : Gel permeation chromatography (GPC) and circular dichroism (CD) validate molecular weight and helical conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.